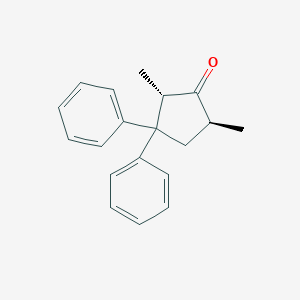
(2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one is a chiral compound with a unique structure that includes two methyl groups and two phenyl groups attached to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the phenyl groups through a Friedel-Crafts alkylation reaction. The reaction conditions often require careful control of temperature and pH to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the consistency and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and stereochemistry.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one: The enantiomer of the compound with opposite stereochemistry.
2,5-Dimethyl-3,3-diphenylcyclopentan-1-one: A similar compound without specific stereochemistry.
Uniqueness
The uniqueness of (2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one lies in its specific stereochemistry, which can significantly influence its chemical reactivity and interactions with biological molecules. This makes it a valuable compound in asymmetric synthesis and chiral studies.
Properties
CAS No. |
41024-61-7 |
|---|---|
Molecular Formula |
C19H20O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
(2S,5S)-2,5-dimethyl-3,3-diphenylcyclopentan-1-one |
InChI |
InChI=1S/C19H20O/c1-14-13-19(15(2)18(14)20,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3/t14-,15+/m0/s1 |
InChI Key |
UCMNDJNUDWOMBT-LSDHHAIUSA-N |
Isomeric SMILES |
C[C@H]1CC([C@@H](C1=O)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1CC(C(C1=O)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















